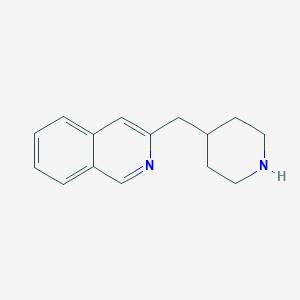

3-Piperidin-4-ylmethyl-isoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(piperidin-4-ylmethyl)isoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2/c1-2-4-14-11-17-15(10-13(14)3-1)9-12-5-7-16-8-6-12/h1-4,10-12,16H,5-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGRIAHNQJGKWCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CC2=CC3=CC=CC=C3C=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of Isoquinoline Scaffolds in Drug Discovery and Development

The isoquinoline (B145761) scaffold, a bicyclic aromatic heterocycle, is a privileged structure in drug discovery and development. Its presence in a wide array of natural products, most notably alkaloids, has long signaled its biological relevance. This framework's unique steric and electronic properties allow it to interact with a diverse range of biological targets, leading to a broad spectrum of pharmacological activities.

Isoquinoline derivatives have been successfully developed into drugs for treating various diseases. nih.gov Their applications span across multiple therapeutic areas, including cancer, microbial infections, and neurological disorders. For instance, certain isoquinoline-based compounds have demonstrated potent antitumor activity by interfering with cellular processes crucial for cancer cell proliferation and survival. nih.gov The versatility of the isoquinoline nucleus allows for substitutions at various positions, enabling medicinal chemists to fine-tune the pharmacological profile of the resulting molecules. The synthesis of diverse 3-arylisoquinolines has been a subject of research, with studies revealing a broad antitumor spectrum for this class of compounds. nih.gov

The Role of Piperidine Moieties in Pharmacologically Active Compounds

The piperidine (B6355638) ring, a saturated six-membered heterocycle containing a nitrogen atom, is one of the most ubiquitous structural motifs found in pharmaceuticals. Its conformational flexibility and ability to participate in hydrogen bonding and ionic interactions make it a valuable component for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

Piperidine derivatives are integral to a vast number of drugs with a wide range of applications. They can be found in agents targeting the central nervous system, as well as in cardiovascular and antiviral medications. The incorporation of a piperidine moiety can influence a molecule's solubility, lipophilicity, and metabolic stability, all of which are critical factors in drug design. Research on piperidine-substituted quinolones as nonpeptide gonadotropin-releasing hormone (GnRH) antagonists has shown that modifications to the piperidine ring can impact binding potency and oral bioavailability. nih.govmssm.edu Furthermore, the synthesis of piperidine-4-carboxamide derivatives has been explored for their potential as dopamine (B1211576) reuptake inhibitors and for their analgesic and antibacterial activities. researchgate.net

Computational Approaches and Molecular Modeling of 3 Piperidin 4 Ylmethyl Isoquinoline

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding how a ligand, such as 3-Piperidin-4-ylmethyl-isoquinoline, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand into the binding site of a receptor and evaluating the binding affinity using a scoring function.

For this compound, molecular docking simulations would be employed to identify potential protein targets and to elucidate the specific interactions that stabilize the ligand-receptor complex. Key interactions often include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking. For instance, the nitrogen atoms within the isoquinoline (B145761) and piperidine (B6355638) rings can act as hydrogen bond acceptors, while the aromatic isoquinoline ring can engage in pi-stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in a protein's active site.

Studies on analogous isoquinoline and quinoline-based structures have successfully used molecular docking to predict binding modes and affinities. For example, docking studies on novel 4-Amino-3-(isoquinolin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives identified compounds with good binding affinity for PI3-K/mTOR kinases, with calculated binding energies reaching as low as -10.7 kcal/mol nih.gov. Similarly, in the investigation of quinoline-3-carboxamides, docking was used to assess their selectivity towards ATM kinase nih.gov. These examples highlight the utility of docking in correlating binding affinity with experimental activity and guiding the design of more potent and selective inhibitors.

A hypothetical docking simulation of this compound against a target kinase could yield results similar to those shown in the table below, detailing the types of interactions and the amino acid residues involved.

| Interaction Type | Potential Interacting Residue (Example) | Moiety Involved |

| Hydrogen Bond | Aspartate, Glutamate | Piperidine N-H |

| Pi-Stacking | Phenylalanine, Tyrosine | Isoquinoline aromatic ring |

| Hydrophobic | Leucine, Valine | Piperidine ring, methyl linker |

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio) for Conformational Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful methods for investigating the electronic structure and geometry of molecules. These calculations can determine the most stable three-dimensional arrangement of atoms, known as the molecule's conformation, by calculating the molecule's energy. For a flexible molecule like this compound, which has several rotatable bonds, identifying the lowest energy conformers is essential for understanding its interaction with biological targets.

Conformational analysis using DFT would involve systematically rotating the bonds linking the piperidine and isoquinoline moieties and calculating the energy of each resulting structure. This process identifies the most energetically favorable shapes the molecule is likely to adopt. The B3LYP functional is a commonly used DFT method that provides accurate results for many organic molecules bldpharm.com. The insights from these calculations are critical for subsequent molecular docking and dynamics studies, as using an accurate, low-energy conformation of the ligand is crucial for obtaining reliable predictions of binding affinity.

Research on isoquinoline and related heterocyclic systems frequently employs DFT for structural and electronic analysis. For example, DFT has been used to study the geometrical parameters and vibrational frequencies of the isoquinoline core itself rsc.org. In studies of more complex systems, such as isoquinoline-functionalized chromophores, DFT and Time-Dependent DFT (TD-DFT) are used to understand their electronic properties and predict their behavior in various applications nih.govresearchgate.net. These studies confirm that DFT is a robust tool for elucidating the fundamental molecular properties that govern chemical behavior and biological activity.

Molecular Dynamics Simulations for Ligand-Receptor Complex Stability and Binding Mechanisms

Molecular Dynamics (MD) simulations provide a dynamic view of molecules and their interactions over time. While molecular docking provides a static snapshot of a ligand in a receptor's binding site, MD simulations can predict the stability of this complex and reveal the detailed mechanisms of binding. An MD simulation calculates the forces between atoms and uses these forces to simulate their movements, offering a view of how the ligand and protein behave in a more realistic, solvated environment.

MD simulations are a standard tool in computational drug discovery and have been applied to various systems containing isoquinoline and piperidine scaffolds to confirm the stability of docked poses and to refine the understanding of binding interactions researchgate.net.

In Silico Methodologies for Drug-Likeness Assessment in Lead Optimization

Drug-likeness is often evaluated using established guidelines such as Lipinski's Rule of Five. These rules relate a compound's physicochemical properties (molecular weight, lipophilicity, number of hydrogen bond donors and acceptors) to its potential for oral bioavailability. Computational tools like SwissADME and admetSAR can predict these properties and many others, including gastrointestinal absorption, blood-brain barrier penetration, interaction with cytochrome P450 enzymes (which are crucial for metabolism), and potential toxicity. nih.gov

For this compound, these in silico tools would be used to generate a profile of its likely ADMET properties. This profile helps researchers identify potential liabilities early in the drug discovery process. For example, if the compound is predicted to be a potent inhibitor of a key metabolic enzyme, it could lead to adverse drug-drug interactions. Armed with this knowledge, medicinal chemists can modify the structure of the compound to improve its ADMET profile while maintaining its desired biological activity. This iterative process of prediction and modification is a cornerstone of modern lead optimization. appchemical.com

Studies on structurally similar piperidine-based inhibitors and various isoquinoline derivatives routinely include in silico ADMET and drug-likeness profiling to ensure that the developed compounds have a higher probability of success in later preclinical and clinical stages. nih.govchemsrc.com

Future Directions and Advanced Research Perspectives for 3 Piperidin 4 Ylmethyl Isoquinoline

Design and Synthesis of Advanced Analogues with Tuned Pharmacological Profiles

The development of advanced analogues of 3-Piperidin-4-ylmethyl-isoquinoline is a critical step towards optimizing its therapeutic potential. The inherent versatility of the isoquinoline (B145761) and piperidine (B6355638) rings allows for a multitude of chemical modifications to fine-tune the compound's pharmacological profile.

Future synthetic strategies will likely focus on creating libraries of derivatives with systematic variations at key positions. For instance, substitution on the isoquinoline core and the piperidine nitrogen can significantly influence receptor binding affinity, selectivity, and pharmacokinetic properties. The synthesis of such analogues can be achieved through various established and novel organic chemistry methodologies. nih.gov

The pharmacological activity of these new compounds would then be systematically evaluated. Based on research into related structures, promising areas of investigation include their potential as anticancer agents, given that many tetrahydroisoquinoline (THIQ) based natural products have shown antitumor properties. nih.gov Furthermore, the piperidine moiety is a common feature in drugs targeting the central nervous system, suggesting potential applications in neurodegenerative diseases. nih.gov

Table 1: Potential Advanced Analogues of this compound and Their Rationale

| Analogue Type | Rationale for Synthesis | Potential Pharmacological Profile |

| N-substituted Piperidine Derivatives | Modulate receptor affinity and selectivity; improve pharmacokinetic properties. | Enhanced potency and target specificity. |

| Substituted Isoquinoline Core Analogues | Alter electronic and steric properties to optimize target interaction. | Improved binding affinity and efficacy. |

| Spirocyclic Derivatives | Introduce conformational rigidity to enhance binding and reduce off-target effects. nih.gov | Increased selectivity and reduced side effects. |

| Chiral Analogues | Investigate stereospecific interactions with biological targets. | Potentially improved therapeutic index. |

Exploration of Novel Therapeutic Indications and Undiscovered Biological Targets

While the existing body of research on related compounds suggests potential applications in oncology and neuropharmacology, a key future direction is the systematic exploration of novel therapeutic indications for this compound and its analogues. This involves screening against a wide array of biological targets to uncover previously unknown activities.

High-throughput screening (HTS) campaigns against diverse panels of receptors, enzymes, and ion channels could reveal unexpected therapeutic opportunities. For example, related piperidine derivatives have been investigated as neurokinin antagonists for CNS disorders, pain, and inflammation. wipo.int Isoquinoline derivatives have also been explored as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), a target in cancer and inflammatory diseases. nih.gov

Furthermore, advances in chemoproteomics and activity-based protein profiling can be employed to identify the direct molecular targets of this compound within a cellular context, potentially uncovering entirely new mechanisms of action and therapeutic avenues. A patent for structurally related substituted isoquinoline-piperidinylmethanone derivatives suggests their potential as selective adrenoceptor α2c receptor antagonists for cardiovascular diseases. google.com

Integration of Cutting-Edge Computational and Experimental Methodologies in Compound Optimization

The synergy between computational and experimental approaches is paramount for the efficient optimization of this compound as a drug lead. In silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising analogues.

Molecular docking and dynamics simulations can be used to predict the binding modes of this compound derivatives to various biological targets. nih.govnih.gov This allows for the rational design of modifications that are expected to enhance binding affinity and selectivity. For instance, in silico screening of chemical libraries has been successfully used to identify novel inhibitors of enzymes implicated in cancer and hypercholesterolemia. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the chemical structures of a series of analogues with their biological activities. nih.gov These models can then guide the design of new compounds with improved potency. The integration of artificial intelligence and machine learning algorithms can further enhance the predictive power of these computational models, leading to more efficient lead optimization cycles.

Development of Multi-Target Directed Ligands and Hybrid Molecules

The multifactorial nature of many complex diseases, such as cancer and neurodegenerative disorders, has spurred interest in the development of multi-target directed ligands (MTDLs). researchgate.net The this compound scaffold is an attractive starting point for the design of such agents, which can simultaneously modulate multiple biological targets implicated in a disease pathway.

By strategically combining the pharmacophoric features of known inhibitors of different targets, hybrid molecules based on the this compound core can be designed. For example, by incorporating moieties known to inhibit enzymes like cholinesterases with the this compound scaffold, it may be possible to create MTDLs for Alzheimer's disease. nih.gov The design of such molecules often involves linking two or more distinct pharmacophores through a suitable linker.

The development of MTDLs offers the potential for enhanced therapeutic efficacy, reduced drug-drug interactions, and a lower likelihood of developing drug resistance compared to combination therapies. The synthesis and evaluation of such hybrid molecules represent a promising and advanced research avenue for the this compound scaffold.

Q & A

Q. How can the PICO framework guide research on this compound’s therapeutic potential?

- Methodological Answer : Define P opulation (e.g., bacterial strains), I ntervention (compound concentration), C omparison (standard antibiotics), and O utcome (minimum inhibitory concentration). Align experiments with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.